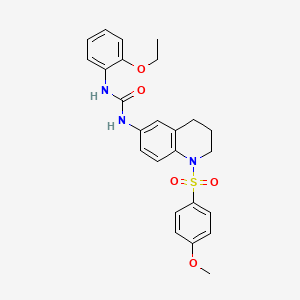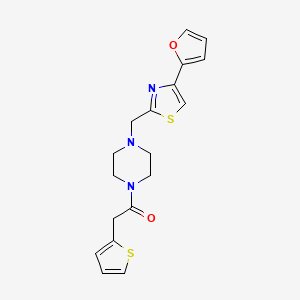![molecular formula C22H28ClN3O3S B2506313 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215319-42-8](/img/structure/B2506313.png)
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a dimethylamino propyl group and a methylbenzothiazolyl group attached to the amide nitrogen . It also has methoxy groups attached to the benzene ring . These functional groups could potentially impart interesting chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzene ring and the amide functional group, which could impact its chemical reactivity and interactions with biological targets. The presence of the benzothiazole and dimethylamino propyl groups could also influence the compound’s spatial conformation and polarity.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The benzothiazole moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and methoxy groups could enhance solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, benzothiazole compounds have demonstrated significant efficacy in preventing corrosion on carbon steel surfaces in acidic solutions. These inhibitors work by adsorbing onto the steel surface through both physical and chemical interactions, providing a protective layer against corrosive agents. The efficiency of such compounds in corrosion inhibition has been quantified through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, indicating their superior performance compared to other benzothiazole family inhibitors (Hu et al., 2016).
Antimicrobial and Anticancer Activities
Another area of research for benzothiazole derivatives includes their antimicrobial and anticancer properties. Compounds synthesized from benzothiazoles, like those described in studies by Deep et al. (2016) and Ravinaik et al. (2021), have shown potential in inhibiting the growth of various cancer cell lines and microbial strains. The synthesis of such derivatives involves combining benzothiazole with other pharmacophores to enhance their bioactivity, leading to compounds with promising cytotoxicity against cancer cells and pathogenic microbes.
Synthesis of Heterocycles
Benzothiazole derivatives also play a crucial role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse therapeutic properties. Research has explored efficient synthetic routes to create novel benzothiazole-based heterocycles with potential applications in drug development. For example, the work by Darweesh et al. (2016) discusses microwave-mediated synthetic methods to produce pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of benzothiazole compounds in accessing a wide range of biologically active heterocycles.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes like cyclooxygenase (cox) and various cellular receptors .
Mode of Action
Thiazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which are involved in the synthesis of prostaglandins, thromboxanes, and prostacyclin . These molecules play key roles in inflammation, pain, and fever responses.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body
Result of Action
The results of the compound’s action are likely to depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of COX enzymes, it could potentially reduce inflammation and pain . .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(11-7-10-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGIJUXVEWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)

